molecular formula C17H12ClF3N4O2 B10902286 N-(5-chloropyridin-2-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide

N-(5-chloropyridin-2-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide

Cat. No.: B10902286
M. Wt: 396.7 g/mol
InChI Key: LCQDSHPSERKWLX-UHFFFAOYSA-N
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Description

N~3~-(5-CHLORO-2-PYRIDYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure comprises a pyrazole ring, a pyridyl group, and a trifluoromethylphenoxy moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

The synthesis of N3-(5-CHLORO-2-PYRIDYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrazole ring and the pyridyl group. The synthetic route may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction involving a chloropyridine derivative.

    Attachment of the Trifluoromethylphenoxy Moiety: This step often involves the reaction of a phenol derivative with a trifluoromethylating agent, followed by coupling with the pyrazole-pyridyl intermediate.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N~3~-(5-CHLORO-2-PYRIDYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

N~3~-(5-CHLORO-2-PYRIDYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N3-(5-CHLORO-2-PYRIDYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N~3~-(5-CHLORO-2-PYRIDYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    N~3~-(5-CHLORO-2-PYRIDYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE: This compound shares structural similarities but may differ in specific functional groups or substituents.

    N~3~-(5-CHLORO-2-PYRIDYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE: Another similar compound with potential variations in its chemical structure.

The uniqueness of N3-(5-CHLORO-2-PYRIDYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct properties and reactivity.

Properties

Molecular Formula

C17H12ClF3N4O2

Molecular Weight

396.7 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H12ClF3N4O2/c18-12-4-5-15(22-9-12)23-16(26)14-6-7-25(24-14)10-27-13-3-1-2-11(8-13)17(19,20)21/h1-9H,10H2,(H,22,23,26)

InChI Key

LCQDSHPSERKWLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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